molecular formula C19H10F2N4O4 B2365326 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1189646-14-7

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2365326
CAS No.: 1189646-14-7
M. Wt: 396.31
InChI Key: YNBFIOUXOYYUSO-UHFFFAOYSA-N
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Description

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H10F2N4O4 and its molecular weight is 396.31. The purity is usually 95%.
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Biological Activity

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of the benzo[d][1,3]dioxole and pyridazine moieties. The specific synthetic pathway can significantly influence the biological activity of the resulting compound. For instance, modifications in the substituents on the oxadiazole and pyridazine rings can enhance or diminish its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Studies have demonstrated that compounds with oxadiazole and pyridazine structures possess anticancer potential. For instance, certain oxadiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may exhibit similar effects due to its structural similarities.

Anti-inflammatory Effects

Compounds featuring the benzo[d][1,3]dioxole motif have been noted for their anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways .

The mechanisms by which This compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease processes. For example, inhibition of cyclooxygenase enzymes has been linked to anti-inflammatory effects.
  • Receptor Binding : The structural conformation allows for interaction with various biological receptors which can lead to downstream signaling alterations impacting cellular function.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of a series of benzo[d][1,3]dioxole derivatives against common pathogens. Results indicated that certain substitutions enhanced activity significantly .
  • Anticancer Studies : Research on oxadiazole derivatives revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that similar mechanisms may be applicable to the compound .
  • Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory properties of related dioxole compounds in animal models of arthritis. These findings suggest potential therapeutic applications for inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialBenzo[d][1,3]dioxole derivativesInhibition of E. coli, S. aureus
AnticancerOxadiazole derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryDioxole compoundsReduction in inflammatory markers

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results in targeting specific pathways involved in cancer proliferation and survival .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptosis pathways and the inhibition of angiogenesis. Studies have demonstrated that similar compounds can induce cell cycle arrest and promote programmed cell death in cancer cells .

Case Studies
In a notable study, the compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Biological Research

Immunomodulatory Effects
The immunomodulatory properties of oxadiazole derivatives have also been explored. Compounds similar to the one discussed have been shown to influence immune cell functions, such as enhancing or suppressing lymphocyte proliferation depending on their structural modifications .

Applications in Autoimmune Diseases
Research has indicated that specific derivatives can modulate immune responses, making them potential candidates for treating autoimmune diseases. For example, studies involving murine models have demonstrated that these compounds can reduce inflammatory markers associated with autoimmune conditions .

Material Science

Development of Novel Materials
The unique structural features of this compound allow for its application in the development of advanced materials. Its incorporation into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties.

Nanocomposite Applications
Recent studies have focused on using this compound in nanocomposites for electronic applications. The integration of such compounds into nanostructured materials has shown improvements in conductivity and overall material performance .

Summary Table of Applications

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Biological ResearchImmunomodulatory effectsModulates immune responses
Material ScienceDevelopment of novel materialsEnhances thermal stability
NanocompositesElectronic applicationsImproves conductivity

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N4O4/c20-12-3-2-11(8-13(12)21)25-6-5-14(26)17(23-25)19-22-18(24-29-19)10-1-4-15-16(7-10)28-9-27-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFIOUXOYYUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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